

A Technical Guide to the Spectroscopic Characterization of 3-Nitro-alpha-phenylcinnamic Acid

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Compound of Interest

Compound Name:	3-Nitro-alpha-phenylcinnamic acid
CAS No.:	22161-41-7
Cat. No.:	B371455

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected spectroscopic data for **3-Nitro-alpha-phenylcinnamic acid**, a molecule of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this document leverages established spectroscopic principles and data from analogous structures to provide a robust predictive characterization. This approach offers a valuable reference for the identification and verification of **3-Nitro-alpha-phenylcinnamic acid** in a research and development setting.

Molecular Structure and Key Features

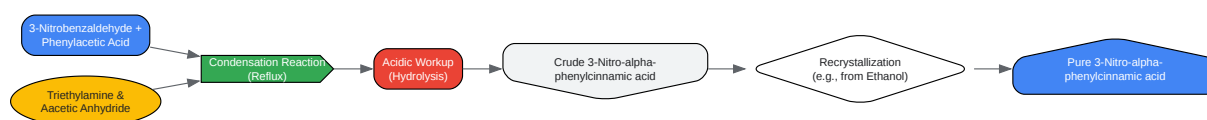
3-Nitro-alpha-phenylcinnamic acid (C₁₅H₁₁NO₄) is a derivative of cinnamic acid featuring a nitro group at the meta-position of the cinnamic phenyl ring and an additional phenyl group at the alpha-position of the acrylic acid backbone. The presence of these substituents significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic

signatures. The IUPAC name for the likely more stable E-isomer is (E)-3-(3-nitrophenyl)-2-phenylprop-2-enoic acid.[1]

Figure 1: Chemical structure of **3-Nitro-alpha-phenylcinnamic acid**.

Synthesis Pathway

The synthesis of **3-Nitro-alpha-phenylcinnamic acid** can be achieved via a Perkin-like condensation reaction. A common method involves the reaction of 3-nitrobenzaldehyde with phenylacetic acid in the presence of a base catalyst such as triethylamine and a dehydrating agent like acetic anhydride.[2][3][4]



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Figure 2: General synthesis workflow for **3-Nitro-alpha-phenylcinnamic acid**.

Experimental Protocol:

A representative procedure for a similar synthesis is as follows:

- Combine 3-nitrobenzaldehyde and phenylacetic acid in a round-bottom flask.
- Add triethylamine and acetic anhydride to the mixture.
- Reflux the reaction mixture for several hours.
- After cooling, pour the mixture into water to precipitate the crude product.
- Filter the crude solid and wash with water.

- Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure **3-Nitro-alpha-phenylcinnamic acid**.

Spectroscopic Data Analysis

The following sections detail the predicted spectroscopic data for **3-Nitro-alpha-phenylcinnamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the anisotropic effects of the phenyl rings.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
Carboxylic Acid (-COOH)	> 10.0	Singlet (broad)	The acidic proton is typically downfield and may be broad due to hydrogen bonding.
Aromatic (Nitro-substituted ring)	7.5 - 8.5	Multiplets	The protons on the 3-nitrophenyl group will be shifted downfield due to the strong electron-withdrawing effect of the nitro group.
Aromatic (α -phenyl ring)	7.2 - 7.6	Multiplets	The protons on the α -phenyl ring will appear in the typical aromatic region.
Vinylic (=CH)	~7.8	Singlet	The vinylic proton is expected to be a singlet and its chemical shift is influenced by the adjacent phenyl and nitro-phenyl groups.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon, aromatic carbons, and vinylic carbons will have characteristic chemical shifts.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Notes
Carbonyl (-COOH)	165 - 175	The carboxylic acid carbonyl carbon is typically found in this region.
Aromatic (C-NO ₂)	145 - 150	The carbon directly attached to the nitro group will be significantly deshielded.
Aromatic (Other)	120 - 140	The remaining aromatic carbons will appear in this range, with variations based on their position relative to the substituents.
Vinylic (=C-Ph)	135 - 145	The alpha-carbon of the double bond.
Vinylic (=CH)	125 - 135	The beta-carbon of the double bond.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.

Functional Group	Predicted Wavenumber (cm ⁻¹)	Vibrational Mode
O-H (Carboxylic Acid)	2500 - 3300 (broad)	Stretching
C-H (Aromatic)	3000 - 3100	Stretching
C=O (Carboxylic Acid)	1680 - 1710	Stretching
C=C (Alkene)	1620 - 1640	Stretching
C=C (Aromatic)	1450 - 1600	Stretching
N-O (Nitro group)	1510 - 1560 (asymmetric)	Stretching
N-O (Nitro group)	1340 - 1380 (symmetric)	Stretching

The broad O-H stretch is a hallmark of the hydrogen-bonded carboxylic acid dimer. The strong C=O stretch and the characteristic nitro group absorptions will be prominent features of the spectrum.^[5]

Mass Spectrometry (MS)

Electron impact mass spectrometry (EI-MS) is expected to show a distinct molecular ion peak and several characteristic fragment ions.

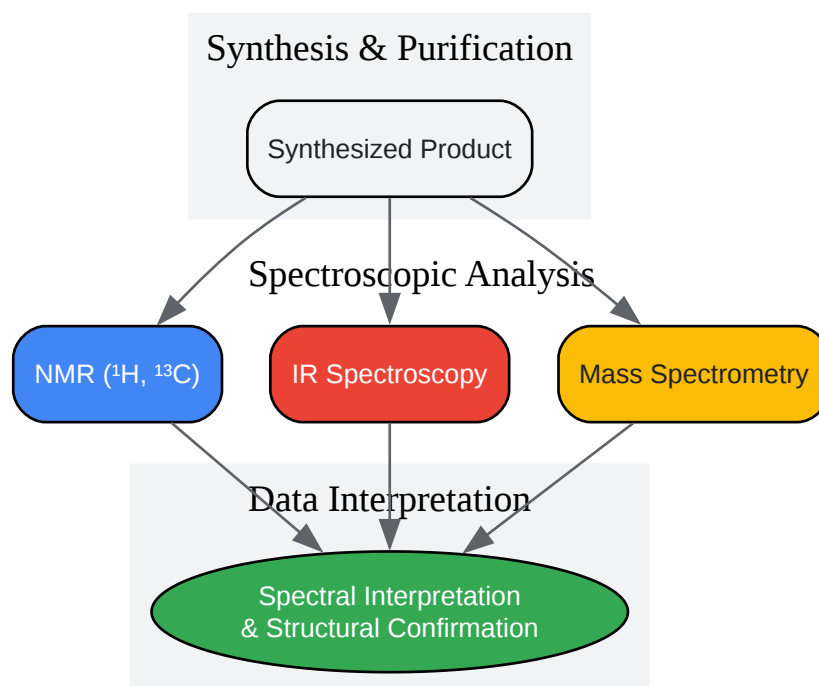
m/z	Predicted Fragment	Notes
269	[M] ⁺	Molecular ion peak corresponding to C ₁₅ H ₁₁ NO ₄ . ^[1]
224	[M - COOH] ⁺	Loss of the carboxylic acid group.
178	[M - COOH - NO ₂] ⁺	Subsequent loss of the nitro group.

The fragmentation pattern of substituted cinnamic acids can be complex, often involving rearrangements.^[6] The presence of the nitro group will significantly influence the fragmentation

pathways.

Analytical Workflow

The comprehensive characterization of a newly synthesized batch of **3-Nitro-alpha-phenylcinnamic acid** would follow a structured analytical workflow.



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Figure 3: Analytical workflow for the characterization of **3-Nitro-alpha-phenylcinnamic acid**.

This systematic approach ensures the unambiguous identification and purity assessment of the synthesized compound, which is critical for its application in further research and development.

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